7-iodo-6-methyl-1H-indazol-3-amine
Description
7-Iodo-6-methyl-1H-indazol-3-amine is an indazole derivative featuring an iodine atom at position 7, a methyl group at position 6, and an amine group at position 2. Indazole scaffolds are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design.
Properties
Molecular Formula |
C8H8IN3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-6-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8IN3/c1-4-2-3-5-7(6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
FDRDZDWJVIWTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NN2)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Substituent and Molecular Data
*Calculated based on atomic composition. †No direct evidence provided for the target compound; inferred from analogs.
Key Observations:
- Halogen Effects : Iodo substituents (e.g., in 7-iodo-6-methyl and 3-iodo-6-amine) confer higher molecular weights and distinct steric/electronic profiles compared to bromo, chloro, or trifluoromethyl groups. Iodine’s polarizability may enhance halogen bonding in biological targets .
- Positional Isomerism : The 7-iodo-6-methyl derivative’s substituent arrangement contrasts with 3-iodo-1H-indazol-6-amine , highlighting how substituent position dictates electronic distribution and pharmacokinetic properties.
- Electron-Withdrawing Groups : The trifluoromethyl group in 7-(trifluoromethyl)-1H-indazol-3-amine reduces basicity of the amine at C3 compared to methyl or halogen substituents .
Pharmacological Relevance
- Lenacapavir Intermediate : 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, an HIV capsid inhibitor . The iodine analog’s larger halogen may alter binding kinetics in similar targets.
- Antiviral and Anticancer Potential: Indazole derivatives are explored for kinase inhibition and antiviral activity. The trifluoromethyl analog’s electron-withdrawing properties may enhance target selectivity .
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